2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, an imidazolidinone moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and imidazolidinone intermediates. The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The imidazolidinone moiety is often prepared via the reaction of an amine with an isocyanate, followed by cyclization . The final step involves coupling the benzodioxin and imidazolidinone intermediates with a trifluoromethyl-substituted phenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The trifluoromethyl-substituted phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Scientific Research Applications
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxin ring may interact with enzymes or receptors, modulating their activity . The imidazolidinone moiety can form hydrogen bonds with biological macromolecules, influencing their function . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the imidazolidinone and trifluoromethyl-substituted phenyl groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide:
Diethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Features the benzodioxin ring and a pyridine moiety, used in different chemical contexts.
Uniqueness
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a benzodioxin ring, an imidazolidinone moiety, and a trifluoromethyl-substituted phenyl group.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)13-1-3-14(4-2-13)24-18(27)12-25-7-8-26(19(25)28)15-5-6-16-17(11-15)30-10-9-29-16/h1-6,11H,7-10,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSDTHNXPHNSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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